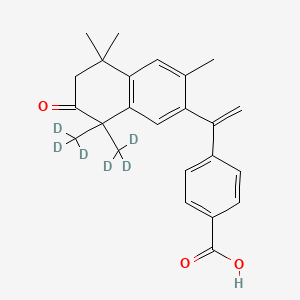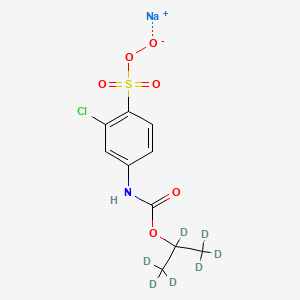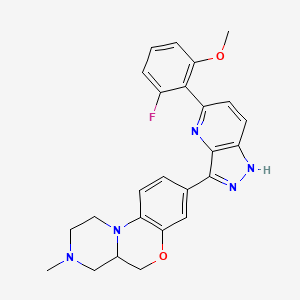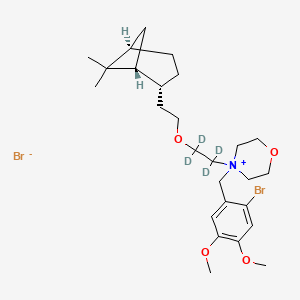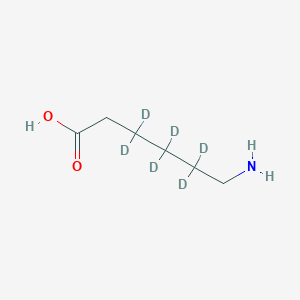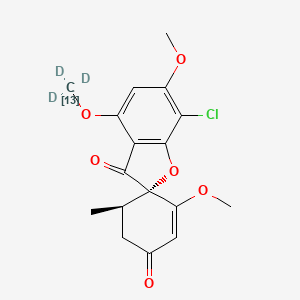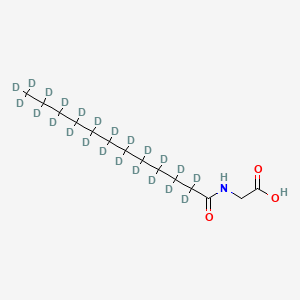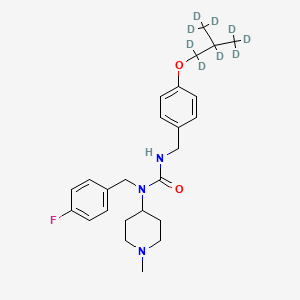
Pimavanserin-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pimavanserin-d9 is a deuterated form of pimavanserin, an atypical antipsychotic used primarily for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis . This compound is structurally similar to pimavanserin but contains deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pimavanserin-d9 involves multiple steps starting from commercially available starting materials. One reported method involves the use of 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine as starting materials . The synthesis proceeds through a series of reactions including etherification, reductive amination, and urea formation to yield this compound with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of scalable reaction conditions, cost-effective reagents, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pimavanserin-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further characterized and utilized for different applications .
Aplicaciones Científicas De Investigación
Pimavanserin-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of pimavanserin.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated compounds.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated antipsychotics in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective antipsychotic medications
Mecanismo De Acción
Pimavanserin-d9 exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . It acts as an inverse agonist and antagonist at these receptors, modulating the serotonergic signaling pathways involved in hallucinations and delusions . Unlike other antipsychotics, this compound does not exhibit significant dopaminergic activity, which reduces the risk of motor side effects .
Comparación Con Compuestos Similares
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar mechanism of action but with significant dopaminergic activity.
Olanzapine: An atypical antipsychotic that also targets serotonin receptors but has a broader receptor profile.
Quetiapine: Similar in its serotonin receptor activity but with additional effects on adrenergic and histaminergic receptors
Uniqueness
Pimavanserin-d9 is unique due to its selective action on serotonin receptors without significant dopaminergic activity, which makes it particularly suitable for treating psychosis in Parkinson’s disease without exacerbating motor symptoms . The deuteration also enhances its metabolic stability, potentially leading to improved pharmacokinetic properties .
Propiedades
Fórmula molecular |
C25H34FN3O2 |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-3-[[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)/i1D3,2D3,18D2,19D |
Clave InChI |
RKEWSXXUOLRFBX-FPWMMKRCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



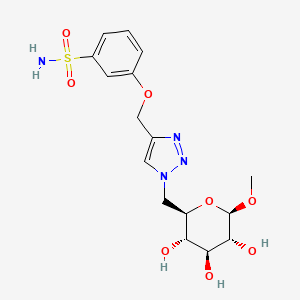
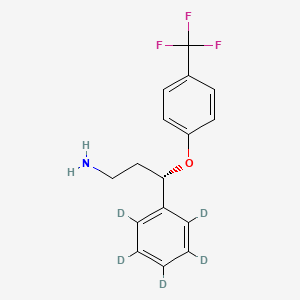
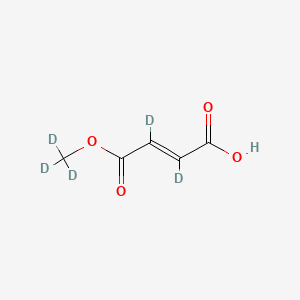
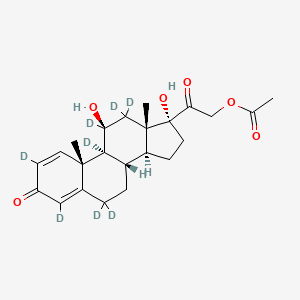
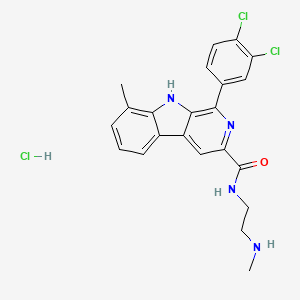
![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
